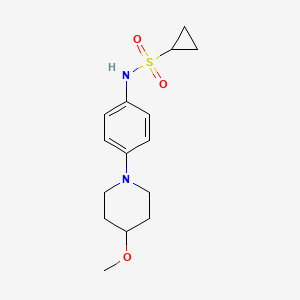

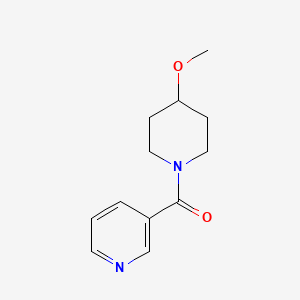

![molecular formula C21H16F3N5OS B2460939 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 307324-58-9](/img/structure/B2460939.png)

2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocycle . It has been studied for its potential chemotherapeutic activities, particularly as an inhibitor of FLT3, a receptor tyrosine kinase . This kinase is essential for immune response and stem cell proliferation and is frequently altered in acute myeloid leukemia .

Synthesis Analysis

The synthesis of similar compounds involves the creation of a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring . The process includes cyclization of ethyl 5-amino-1-phenyl-1H-pyrazolo-4-carboxylate to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, followed by chlorination .Molecular Structure Analysis

The molecular structure of this compound is characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and chlorination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Al-Sanea et al. (2020) synthesized a series of derivatives testing their anticancer activity across 60 cancer cell lines, finding one compound that showed appreciable growth inhibition against eight cancer cell lines, indicating potential as anticancer agents Al-Sanea et al., 2020. Similarly, El-Morsy et al. (2017) evaluated the antitumor activity of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against the MCF7 cell line, identifying compounds with mild to moderate activity compared to doxorubicin El-Morsy et al., 2017.

Antimicrobial Activity

Bondock et al. (2008) focused on synthesizing new heterocycles incorporating the antipyrine moiety, which included derivatives of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These compounds were evaluated for antimicrobial activity, highlighting the potential use of pyrazolo[3,4-d]pyrimidin-4-yl derivatives in developing new antimicrobial agents Bondock et al., 2008.

Synthesis of Novel Derivatives

Research into synthesizing novel derivatives of pyrazolo[3,4-d]pyrimidin-4-yl compounds has led to the development of various heterocyclic compounds with potential biological activities. Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, aiming at diversifying the structural features for further biological evaluation Rahmouni et al., 2014.

Wirkmechanismus

Target of Action

The compound, also known as 2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, is a kinase inhibitor . It primarily targets kinase proteins , which play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation of substrate proteins and disrupting the signaling pathways they regulate .

Biochemical Pathways

The compound affects several oncogenic pathways, including the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways . These pathways are responsible for regulating cellular processes such as proliferation, invasion, and metastasis . By inhibiting kinases involved in these pathways, the compound can disrupt cancer progression .

Result of Action

By inhibiting kinase activity, the compound disrupts oncogenic signaling pathways, potentially leading to reduced proliferation, invasion, and metastasis of cancer cells . This can result in the inhibition of tumor growth and progression .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5OS/c1-13-26-19-17(11-25-29(19)16-8-3-2-4-9-16)20(27-13)31-12-18(30)28-15-7-5-6-14(10-15)21(22,23)24/h2-11H,12H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCILVXIPYOPWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2460857.png)

![2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2460860.png)

![11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2460866.png)

![4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid](/img/structure/B2460867.png)

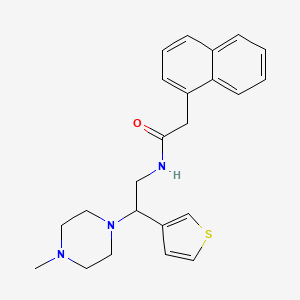

![5-bromo-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B2460874.png)

![3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2460878.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2460879.png)